INN-298 Antisickling Activity: 90-Fold Potency Increase Over Vanillin Parent Compound
INN-298 (4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde) demonstrated a 90-fold increase in antisickling activity relative to the parent compound vanillin in in vitro assays using human sickle (SS) erythrocytes [1]. While the specific percentage inhibition values for vanillin were not explicitly tabulated alongside INN-298 in the same dataset, the authors state unequivocally that pyridyl derivatives 'showed as much as a 90-fold increase in antisickling activity compared with vanillin' [1].
| Evidence Dimension | Antisickling activity (fold increase over vanillin) |
|---|---|
| Target Compound Data | ~90-fold increase relative to vanillin |
| Comparator Or Baseline | Vanillin (baseline activity = 1×) |
| Quantified Difference | Approximately 90× potency enhancement |
| Conditions | In vitro human SS erythrocyte antisickling assay (hypoxic conditions); pyridyl derivatives including INN-298 and INN-312 evaluated [1] |
Why This Matters
This 90-fold activity differential quantifies the necessity of procuring the pyridyl-substituted compound rather than inexpensive vanillin for sickle cell research programs—vanillin would require concentrations two orders of magnitude higher to achieve comparable effect, rendering it impractical for in vivo translation.
- [1] Abdulmalik O, Ghatge MS, Musayev FN, Parikh A, Chen Q, Yang J, Nnamani I, Danso-Danquah R, Eseonu DN, Asakura T, Abraham DJ, Venitz J, Safo MK. Crystallographic analysis of human hemoglobin elucidates the structural basis of the potent and dual antisickling activity of pyridyl derivatives of vanillin. Acta Crystallogr D Biol Crystallogr. 2011 Nov;67(Pt 11):920-8. doi: 10.1107/S0907444911036353. PMID: 22101818. View Source
